molecular formula C11H12N2O2S B12347642 4(1H)-Quinazolinone, 2,3-dihydro-3-(2-hydroxypropyl)-2-thioxo-

4(1H)-Quinazolinone, 2,3-dihydro-3-(2-hydroxypropyl)-2-thioxo-

Cat. No.: B12347642
M. Wt: 236.29 g/mol
InChI Key: MGLCNCGNRBTYFR-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative with a mercapto group at the second position and a hydroxypropyl group at the third position. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-mercaptoquinazolin-4(3H)-one.

    Alkylation: The mercapto group at the second position is alkylated using 2-bromo-1-propanol under basic conditions to introduce the hydroxypropyl group.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The quinazolinone ring can be reduced under specific conditions.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxypropyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

    Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoquinazolin-4(3H)-one: Lacks the hydroxypropyl group.

    3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one: Has a shorter hydroxyalkyl chain.

Uniqueness

3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both the hydroxypropyl and mercapto groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

3-(2-hydroxypropyl)-2-sulfanylidene-4aH-quinazolin-4-one

InChI

InChI=1S/C11H12N2O2S/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)12-11(13)16/h2-5,7-8,14H,6H2,1H3

InChI Key

MGLCNCGNRBTYFR-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2C=CC=CC2=NC1=S)O

Origin of Product

United States

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